Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds useful for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of other bioactive compounds. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit the activity of certain lipoxygenases, which are enzymes involved in the metabolism of fatty acids . This inhibition can affect the production of inflammatory mediators, showcasing its potential anti-inflammatory properties.
Cellular Effects
This compound impacts various cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and cell proliferation . By modulating these pathways, the compound can affect gene expression and cellular metabolism. For example, its interaction with lipoxygenases can lead to altered levels of eicosanoids, which are signaling molecules that play a role in inflammation and immune responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to specific enzymes and proteins. It acts as an inhibitor of lipoxygenases by binding to their active sites, preventing the conversion of fatty acids into inflammatory mediators . This inhibition can lead to reduced inflammation and has potential therapeutic applications in treating inflammatory diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that its anti-inflammatory effects can persist, but the compound may lose potency if not stored properly.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory properties without significant adverse effects . At higher doses, it can cause toxicity, including liver damage and gastrointestinal disturbances. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to fatty acid metabolism. It interacts with lipoxygenases, influencing the production of eicosanoids . These interactions can affect metabolic flux and the levels of various metabolites, potentially altering cellular responses to inflammation and other stimuli.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution can influence its efficacy and potential side effects.
Subcellular Localization
This compound is localized to specific subcellular compartments, including the cytoplasm and mitochondria . Its activity can be influenced by post-translational modifications and targeting signals that direct it to these compartments. This localization is crucial for its interaction with target enzymes and proteins, affecting its overall function.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This method provides a straightforward route to the desired indole derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway to synthesize different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized indole derivatives .
Scientific Research Applications
Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methylindole-3-carboxylate
- Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
- Ethyl indole-2-carboxylate
Uniqueness
Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(15)10-11(14)9-7(2)5-4-6-8(9)13-10/h4-6,13-14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNNDCUHYBVEKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2N1)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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